1-Bromo-3-fluoromethanesulfonylbenzene
Description
1-Bromo-3-fluoromethanesulfonylbenzene is a halogenated aromatic compound featuring a bromine atom at the para position and a fluoromethanesulfonyl (-SO₂CH₂F) group at the meta position on the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions . Key identifiers include MDL numbers MFCD31620930 and EN300-7887870, though its CAS number remains unspecified .
Properties
IUPAC Name |
1-bromo-3-(fluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c8-6-2-1-3-7(4-6)12(10,11)5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBWCYTGOJMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the bromination of a fluorobenzene derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The resulting bromo-fluorobenzene is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Bromo-3-fluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoromethanesulfonylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoromethanesulfonylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the methanesulfonyl group, contribute to the compound’s reactivity and binding affinity . These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The fluoromethanesulfonyl group distinguishes this compound from analogs with other sulfonyl or halogen substituents. Below is a detailed comparison:
Table 1: Structural and Electronic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 1-Bromo-3-fluoromethanesulfonylbenzene | C₇H₅BrFO₂S | ~252.05 | - | -Br, -SO₂CH₂F |
| 1-Bromo-3-(methylsulfonyl)benzene | C₇H₇BrO₂S | 247.09 | 2050-48-8 | -Br, -SO₂CH₃ |
| 1-Bromo-3-(ethylsulfonyl)benzene | C₈H₉BrO₂S | 261.13 | 153435-82-6 | -Br, -SO₂CH₂CH₃ |
| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.45 | 33863-76-2 | -Br, -Cl, -F |
| 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene | C₇H₅BrNO₄S | 303.14 | 62606-15-9 | -Br, -SO₂CH₃, -NO₂ |
Key Observations :
- Electronic Effects : The fluoromethanesulfonyl group (-SO₂CH₂F) is more electron-withdrawing than methylsulfonyl (-SO₂CH₃) due to fluorine’s electronegativity, enhancing deactivation of the benzene ring. This reduces electrophilic substitution reactivity but increases stability in nucleophilic environments .
- Halogen Variants : Compounds like 1-bromo-3-chloro-5-fluorobenzene lack sulfonyl groups, making them less polar and more volatile (density: 1.72 g/cm³, boiling point: ~38°C) .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Moderate in DMSO |
| 1-Bromo-3-(methylsulfonyl)benzene | 120–125 | >300 | 1.6–1.7 | Low in water |
| 1-Bromo-3-chloro-5-fluorobenzene | 30–35 | 38 | 1.72 | Insoluble |
| 1-Bromo-3-(ethylsulfonyl)benzene | Not reported | Not reported | ~1.5 | Soluble in THF |
Key Observations :
- Thermal Stability : Sulfonyl-containing compounds (e.g., 1-bromo-3-(methylsulfonyl)benzene) exhibit higher thermal stability (boiling point >300°C) compared to halogen-only analogs .
- Solubility: The fluoromethanesulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO) relative to non-sulfonyl analogs, which are often insoluble in water .
Biological Activity
1-Bromo-3-fluoromethanesulfonylbenzene is an organobromine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure
The compound features a bromine atom, a fluorine atom, and a methanesulfonyl group attached to a benzene ring, which influences its reactivity and biological interactions.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can affect cell proliferation and survival.
- Reactive Metabolite Formation : In vitro studies suggest that the compound can undergo metabolic transformations that lead to the formation of reactive metabolites, potentially contributing to its biological effects .
Toxicity Studies
Limited toxicity data are available for this compound. A review indicated no significant oral or inhalation toxicity studies in humans or animals, suggesting further research is necessary to assess its safety profile .
Case Studies
- Antimicrobial Activity : Preliminary studies have shown that similar sulfonyl compounds possess antimicrobial properties. While direct evidence for this compound is sparse, its structural analogs have demonstrated effectiveness against various pathogens .
- Anticancer Potential : Some derivatives of brominated compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of key signaling pathways .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Bromo-4-fluorobenzene | Bromine and fluorine at different positions | Limited studies on toxicity |
| 3-Fluorobenzenesulfonamide | Sulfonamide group present | Known antimicrobial properties |
| 4-Bromophenylmethanesulfonate | Similar sulfonate structure | Investigated for anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
